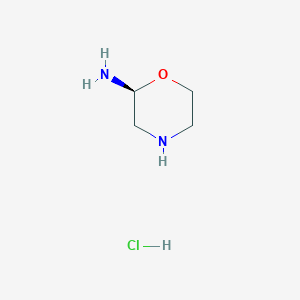
(S)-Morpholin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Morpholin-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an amine group at the second position of the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-amine hydrochloride typically involves the reaction of morpholine with an appropriate amine source under controlled conditions. One common method involves the reductive amination of morpholine using a reducing agent such as sodium borohydride in the presence of an amine donor. The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Formation of morpholine N-oxide.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
(S)-Morpholin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Morpholin-2-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the amine group at the second position.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Piperazine: A structurally similar compound with a different ring structure.
Uniqueness
(S)-Morpholin-2-amine hydrochloride is unique due to the presence of the amine group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not possible with other similar compounds, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C4H11ClN2O |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
(2S)-morpholin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c5-4-3-6-1-2-7-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |
InChI Key |
FYYHWEYDRSFGKD-WCCKRBBISA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)N.Cl |
Canonical SMILES |
C1COC(CN1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















